molecular formula C10H6BrNO3 B1444226 8-Bromo-3-hydroxyquinoline-4-carboxylic acid CAS No. 1461714-85-1

8-Bromo-3-hydroxyquinoline-4-carboxylic acid

Cat. No.: B1444226
CAS No.: 1461714-85-1
M. Wt: 268.06 g/mol
InChI Key: IDQNDKUXCCOUHX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a heterocyclic aromatic compound characterized by a quinoline core structure bearing three distinct functional groups. The compound's molecular formula is C₁₀H₆BrNO₃, with a molecular weight of 268.06 grams per mole. The Chemical Abstracts Service registry number 1461714-85-1 provides unique identification for this specific molecular entity.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming convention that identifies the quinoline parent structure and specifies the positions of all substituents. Alternative nomenclature includes various synonyms such as LIC71485 and AKOS015049638, which serve as commercial and database identifiers. The compound's Simplified Molecular Input Line Entry System representation is C1=CC2=C(C(=CN=C2C(=C1)Br)O)C(=O)O, providing a textual description of its molecular connectivity.

The three-dimensional molecular structure exhibits specific geometric characteristics inherent to the quinoline framework. The compound features a planar bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, with the bromine atom positioned at the 8-position of the quinoline system. The hydroxyl group occupies the 3-position, while the carboxylic acid functionality is located at the 4-position. This particular substitution pattern creates a molecule with distinct electronic and steric properties compared to other quinoline derivatives.

Physical and chemical property data indicate that the compound maintains stability under standard storage conditions when kept sealed in dry environments at temperatures between 2-8 degrees Celsius. The compound demonstrates a purity specification of 95% in commercial preparations. Computational chemistry calculations reveal a topological polar surface area of 70.42 square angstroms and a calculated logarithmic partition coefficient of 2.4011, suggesting moderate lipophilicity. The molecule contains three hydrogen bond acceptors and two hydrogen bond donors, with one rotatable bond, indicating relatively rigid molecular geometry.

Property Value Source
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.06 g/mol
Chemical Abstracts Service Number 1461714-85-1
Topological Polar Surface Area 70.42 Ų
Calculated log P 2.4011
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
Rotatable Bonds 1

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of quinoline chemistry, which traces its origins to the early nineteenth century. Quinoline was first discovered and isolated by Friedlieb Ferdinand Runge from coal tar in 1834, marking the beginning of systematic investigation into this important class of heterocyclic compounds. Runge originally termed quinoline "leukol," meaning "white oil" in Greek, reflecting the compound's initial appearance.

The historical progression of quinoline research established fundamental understanding of heterocyclic chemistry that would later enable the synthesis and characterization of complex derivatives such as this compound. In 1842, French chemist Charles Gerhardt obtained a compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, calling the product "Chinoilin" or "Chinolein". Initially, Runge's and Gerhardt's compounds appeared to be distinct isomers due to different reactivity patterns, but German chemist August Hoffmann eventually recognized that these differences resulted from contaminant presence rather than structural variation.

The systematic development of quinoline synthesis methods throughout the late nineteenth and early twentieth centuries provided the synthetic foundation necessary for preparing substituted quinoline derivatives. Multiple synthetic approaches emerged, including the Skraup synthesis described by Zdenko Hans Skraup in 1880, which involved condensation of glycerine with aniline in the presence of concentrated sulfuric acid and nitrobenzene. The Friedlander synthetic approach, developed in 1882, offered an alternative method through condensation of 2-aminobenzaldehydes with ketones to form quinoline scaffolds. Additional methodologies such as the Conrad-Limpach synthetic approach and the Doebner-Miller synthetic approach expanded the repertoire of available synthetic strategies.

These historical developments in quinoline chemistry established the theoretical and practical framework that enabled later preparation of highly substituted quinoline derivatives. The understanding of electrophilic aromatic substitution reactions at the 5th and 8th positions of the quinoline ring, combined with knowledge of nucleophilic substitution reactions at the 2nd and 4th positions, provided chemists with the tools necessary to introduce specific functional groups at predetermined locations. This foundational knowledge proved essential for the eventual synthesis of complex molecules such as this compound.

The recognition of quinoline derivatives as pharmacologically active compounds further motivated research into substituted quinoline chemistry. Historical examples include cinchocaine, which was the first local anesthetic synthesized from the quinoline-based group. The development of anti-malarial drugs such as chloroquine, quinine, and primaquine, along with antibacterial fluoroquinolones like ciprofloxacin, demonstrated the therapeutic potential of quinoline derivatives. This medicinal chemistry context provided additional impetus for exploring novel quinoline structures with unique substitution patterns.

Positional Isomerism in Brominated Hydroxyquinoline Carboxylic Acids

The study of positional isomerism in brominated hydroxyquinoline carboxylic acids reveals the significant impact of substituent positioning on molecular properties and chemical behavior. This compound represents one specific isomeric arrangement within a larger family of structurally related compounds that differ in the positions of their functional groups.

Several positional isomers exist within the brominated hydroxyquinoline carboxylic acid series, each exhibiting distinct chemical and physical properties. The compound 8-bromo-4-hydroxyquinoline-3-carboxylic acid, with Chemical Abstracts Service number 35973-17-2, represents a closely related isomer where the positions of the hydroxyl and carboxylic acid groups are interchanged compared to the primary compound under discussion. This positional variant demonstrates different predicted properties, including a boiling point of 436.9±45.0 degrees Celsius and a density of 1.862±0.06 grams per cubic centimeter. The predicted acid dissociation constant for this isomer is 0.56±0.30, indicating stronger acidity compared to other quinoline derivatives.

Additional positional variants include 7-bromo-4-hydroxyquinoline-3-carboxylic acid and 6-bromo-4-hydroxyquinoline-3-carboxylic acid, which position the bromine substituent at different locations on the quinoline ring system. These compounds demonstrate how subtle changes in substituent positioning can lead to significant alterations in molecular properties and potential applications. The systematic variation of bromine positioning allows for comprehensive structure-activity relationship studies that can inform the design of new compounds with desired properties.

Ethyl ester derivatives of these compounds provide additional examples of structural modification within this chemical family. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, with Chemical Abstracts Service number 35975-57-6, represents the ethyl ester derivative of one positional isomer. This compound exhibits a molecular formula of C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 grams per mole. The presence of the ethyl ester group modifies the compound's physical properties and chemical reactivity compared to the corresponding carboxylic acid.

The relationship between quinoline substitution patterns and molecular properties becomes evident when examining compounds such as 4-hydroxyquinoline-3-carboxylic acid, which lacks halogen substitution. This unsubstituted analog provides a baseline for understanding how bromine incorporation affects molecular characteristics. The compound exhibits a melting point range of 268-273 degrees Celsius and demonstrates different solubility characteristics compared to its brominated counterparts.

Compound Chemical Abstracts Service Number Molecular Formula Key Structural Difference
This compound 1461714-85-1 C₁₀H₆BrNO₃ Reference compound
8-Bromo-4-hydroxyquinoline-3-carboxylic acid 35973-17-2 C₁₀H₆BrNO₃ Hydroxyl and carboxylic acid positions exchanged
7-Bromo-4-hydroxyquinoline-3-carboxylic acid 860205-92-1 C₁₀H₆BrNO₃ Bromine at position 7
6-Bromo-4-hydroxyquinoline-3-carboxylic acid 98948-95-9 C₁₀H₆BrNO₃ Bromine at position 6
4-Hydroxyquinoline-3-carboxylic acid 34785-11-0 C₁₀H₇NO₃ No bromine substitution

Related quinoline carboxylic acids without hydroxyl substitution provide additional comparative context. Compounds such as 8-hydroxyquinoline-7-carboxylic acid demonstrate alternative substitution patterns that maintain the quinoline core while varying the positions and types of functional groups. This compound exhibits a melting point of 208-209 degrees Celsius with decomposition and shows different solubility characteristics in various solvents.

The electronic effects of different substitution patterns significantly influence the chemical reactivity of these compounds. The positioning of electron-withdrawing groups such as bromine and carboxylic acid, combined with electron-donating hydroxyl groups, creates complex electronic environments that affect both electrophilic and nucleophilic reactions. Understanding these positional effects enables prediction of chemical behavior and guides synthetic strategy development for accessing specific isomers with desired properties.

Properties

IUPAC Name

8-bromo-3-hydroxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(10(14)15)7(13)4-12-9(5)6/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQNDKUXCCOUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Isatin is used as a starting material for quinoline-4-carboxylic acid derivatives synthesis.
  • 2-Toluquinoline-4-carboxylic acid is a key intermediate obtained via ring opening, condensation, and cyclization reactions under basic conditions.
  • Phenyl aldehyde and other reagents are used for subsequent functionalization steps.

Stepwise Synthesis Process

A patented industrially applicable method for quinoline-4-carboxylic acid derivatives, which can be adapted for halogenated derivatives such as 8-bromo substitution, involves the following steps:

Step Reaction Description Conditions Outcome
1 Ring opening and condensation of isatin with acetone under strong basic conditions (NaOH, KOH) 25-35 °C stirring, then reflux 5-15 h 2-toluquinoline-4-carboxylic acid
2 Condensation of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde 95-105 °C, 1-6 h 2-vinyl-4-quinoline carboxylic acid hydrate
3 Dehydration with diacetyl oxide 115-125 °C, 2-8 h 2-vinyl-4-quinoline carboxylic acid
4 Oxidation with potassium permanganate and sodium hydroxide 35-45 °C, 2-8 h Quinoline-2,4-dicarboxylic acid
5 Decarboxylation in m-xylene reflux Room temperature filtration Cinchonic Acid (quinoline derivative)

This method is noted for mild conditions, cheap raw materials, and suitability for industrial scale.

Bromination and Hydroxylation

  • Selective bromination at the 8-position of the quinoline ring can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Hydroxylation at the 3-position (or 4-position keto-enol tautomer) is typically performed via oxidation or substitution reactions on appropriate precursors.
  • For example, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be converted to the acid by hydrolysis, and bromination can be introduced prior to or after hydroxylation depending on the route.

Representative Experimental Data

Compound Yield Reaction Conditions Notes
2-toluquinoline-4-carboxylic acid 99% Isatin + NaOH + acetone, reflux 10 h, pH adjusted to 5-6 High purity, m.p. 238-240 °C
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (precursor) ~90% Reaction in POCl3 at 80 °C for 3 h Followed by hydrolysis to acid
8-Bromo-4-hydroxyquinoline-3-carboxylic acid Isolated after hydrolysis and purification Hydrolysis of ester in aqueous medium Confirmed by 1H NMR and MS data

Analytical and Characterization Techniques

Summary Table of Preparation Method Features

Feature Description
Starting materials Isatin, acetone, sodium hydroxide, phenyl aldehyde, brominating agents
Key intermediates 2-toluquinoline-4-carboxylic acid, 2-vinyl-4-quinoline carboxylic acid
Reaction types Ring opening, condensation, oxidation, bromination, hydrolysis
Reaction conditions Mild to moderate temperatures (25-125 °C), basic and oxidative media
Yields Generally high (up to 99% for intermediates)
Industrial applicability Suitable due to mild conditions, cost-effectiveness, and scalability
Characterization NMR, MS, melting point, X-ray diffraction

Research Findings and Notes

  • The patented method emphasizes the use of cheap, readily available starting materials and mild reaction conditions, making it industrially viable.
  • Bromination and hydroxylation steps require careful control to ensure regioselectivity at the 8 and 3 positions, respectively.
  • Derivatives of this compound have been synthesized using various hybrid strategies involving nitrogen-containing heterocycles, indicating the versatility of the quinoline scaffold.
  • The compound’s structure and purity are confirmed by multiple spectroscopic techniques, ensuring reliability of the synthetic methods.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-3-hydroxyquinoline-4-carboxylic acid has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains, demonstrating promising results in inhibiting microbial growth .
  • Anticancer Properties : The compound's ability to interact with biological targets has led to research into its anticancer potential. It may influence cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

Biochemical Research

The compound plays a significant role in biochemical reactions:

  • Chelating Agent : It acts as a chelating agent for iron-dependent enzymes, binding iron ions and inhibiting enzymatic activity. This property is critical for studies involving enzyme regulation and cellular metabolism .
  • Cell Signaling Modulation : Research indicates that it can modulate cell signaling pathways and gene expression, impacting various cellular processes .

Materials Science

In materials science, this compound is utilized in:

  • Synthesis of Metal-Organic Frameworks (MOFs) : The compound's unique functional groups allow it to participate in the formation of MOFs, which are valuable in gas storage and separation applications .
  • Fluorescent Dyes : Its structural characteristics make it suitable for developing fluorescent dyes used in biological imaging and sensing applications .

Chemical Synthesis

The compound serves as a building block in organic synthesis:

  • Synthetic Intermediates : It is used to synthesize more complex organic molecules, facilitating the development of new compounds with desired properties .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various quinoline derivatives including this compound against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer mechanisms of quinoline derivatives revealed that this compound could induce apoptosis in cancer cells through modulation of specific signaling pathways. This study highlighted its potential role as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 8-Bromo-3-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, making it effective in chelation therapy and as an enzyme inhibitor . The bromine atom can also participate in halogen bonding, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference CAS/Evidence
8-Bromo-4-hydroxyquinoline-3-carboxylic acid Br (C8), -OH (C4), -COOH (C3) 268.06 Intermediate in kinase inhibitor synthesis 98948-95-9
7-Bromo-4-hydroxyquinoline-3-carboxylic acid Br (C7), -OH (C4), -COOH (C3) 268.06 Improved aqueous solubility compared to C8 analogs 860205-92-1
6-Bromo-4-hydroxyquinoline-3-carboxylic acid Br (C6), -OH (C4), -COOH (C3) 268.06 Used in fluorescent probes and metal chelation 98948-95-9
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid Br (C8), -CF3 (C6), -COOH (C3) 336.06 Enhanced lipophilicity; antiviral research 1065093-77-7
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (C8), -OEt (C3), -OH (C4) 284.11 Ester precursor for hydrolysis to carboxylic acid 35975-57-6
Key Observations:
  • Position of Bromine : Bromine at C8 (vs. C6 or C7) reduces aqueous solubility but increases steric hindrance, impacting binding to hydrophobic enzyme pockets .
  • Functional Groups: Carboxylic acid at C3 (vs. C4) enhances hydrogen-bonding capacity, critical for target engagement in kinase inhibitors . Ethyl esters (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) serve as prodrugs, improving cell permeability before hydrolysis to active carboxylic acids .
  • Trifluoromethyl Additions: The -CF3 group at C6 (e.g., 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid) significantly boosts lipophilicity (logP ~3.3), favoring blood-brain barrier penetration .

Market and Production

  • Regional Production: Major manufacturers of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate are concentrated in Asia (60% of global supply), followed by Europe (25%) and North America (15%) .
  • End-Use Segments: Over 70% of downstream products target pharmaceutical intermediates, reflecting demand for brominated quinoline scaffolds .

Biological Activity

8-Bromo-3-hydroxyquinoline-4-carboxylic acid (8-Br-3-HQ-4-CA) is a heterocyclic organic compound that belongs to the quinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The unique structural features of 8-Br-3-HQ-4-CA allow it to interact with various biological targets, making it a valuable candidate for further research.

Chemical Structure and Properties

The molecular formula of 8-Br-3-HQ-4-CA is C10H6BrNO3. It features:

  • A bromine atom at the 8th position,
  • A hydroxyl group at the 3rd position,
  • A carboxylic acid group at the 4th position on the quinoline ring.

These functional groups contribute to its solubility in organic solvents and its ability to act as a chelating agent for metal ions, particularly iron.

The biological activity of 8-Br-3-HQ-4-CA is primarily mediated through its interaction with enzymes and proteins. It has been shown to:

  • Inhibit iron-dependent enzymes by chelating iron ions, thus disrupting their activity,
  • Modulate cell signaling pathways, gene expression, and cellular metabolism .

Cellular Effects

In laboratory settings, 8-Br-3-HQ-4-CA has demonstrated:

  • Anticancer Activity : It inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Effects : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Research Findings and Case Studies

Several studies have highlighted the biological activities of 8-Br-3-HQ-4-CA:

  • Anticancer Studies :
    • A study indicated that low doses of 8-Br-3-HQ-4-CA effectively inhibited cancer cell proliferation in vitro, showing minimal toxicity to normal cells.
    • In vivo experiments demonstrated that the compound reduced tumor growth in animal models when administered at therapeutic doses.
  • Antimicrobial Activity :
    • Research showed that derivatives of 8-hydroxyquinoline compounds exhibited potent antibacterial properties against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
    • The compound's activity was enhanced by structural modifications, such as varying substituents on the quinoline ring.
  • Antiviral Potential :
    • Preliminary data suggest that 8-Br-3-HQ-4-CA may inhibit viral replication by interfering with viral glycoprotein production. More extensive studies are needed to explore its potential against emerging viral pathogens.

Comparative Analysis with Similar Compounds

The biological activity of 8-Br-3-HQ-4-CA can be compared with other related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
8-HydroxyquinolineModerateYesLacks bromine; used as an iron chelator
3-Hydroxyquinoline-4-carboxylic acidLowYesSimilar structure but different substituents
8-BromoquinolineLowNoLacks hydroxyl and carboxylic acid groups

Q & A

Q. Q: What are common synthetic routes for preparing 8-bromo-3-hydroxyquinoline-4-carboxylic acid?

A: A key method involves hydrolyzing ester precursors under alkaline conditions. For example, ethyl esters of brominated quinoline derivatives (e.g., ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) can be hydrolyzed using aqueous sodium hydroxide at elevated temperatures (100°C) to yield carboxylic acid derivatives . Similar protocols may apply to synthesizing the target compound by substituting bromine at position 8 and hydroxyl at position 2. Ensure inert atmosphere conditions to prevent side reactions.

Advanced Synthesis

Q. Q: How can regioselective bromination be achieved in quinoline-4-carboxylic acid derivatives?

A: Regioselectivity depends on directing groups and reaction conditions. For instance, bromination at position 8 in quinolines is influenced by electron-withdrawing groups (e.g., carboxylic acid at C4), which activate adjacent positions. Metal catalysts (e.g., FeBr₃) or electrophilic brominating agents (NBS) in specific solvents (DCM or DMF) can enhance selectivity. Comparative studies of brominated analogs (e.g., 6-bromo-2-cyclopropylquinoline-4-carboxylic acid) suggest steric and electronic factors dictate substitution patterns .

Basic Characterization

Q. Q: Which analytical techniques are critical for confirming the structure of this compound?

A: Use a combination of:

  • NMR (¹H/¹³C) to verify bromine and hydroxyl positions via coupling patterns and deshielding effects.
  • HPLC-MS for purity assessment and molecular weight confirmation (e.g., expected m/z ~284–292 for C₁₀H₆BrNO₃).
  • FT-IR to identify carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) functional groups. Structural data from related compounds (e.g., CAS 216060-06-9) can guide spectral interpretation .

Advanced Characterization

Q. Q: How to resolve contradictions in spectral data for brominated quinoline derivatives?

A: Discrepancies often arise from tautomerism, crystallinity, or impurities. For example, the hydroxyl group at C3 may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d₆) to stabilize tautomers and 2D NMR (COSY, NOESY) to confirm spatial arrangements. Cross-validate with X-ray crystallography, as demonstrated for analogs like 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Biological Activity Screening

Q. Q: What assays are suitable for evaluating the bioactivity of this compound?

A: Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (PKA) or receptors (GABAA) using fluorescence polarization or radioligand binding assays.
  • Cellular assays : Assess cytotoxicity (MTT assay) or anti-inflammatory effects (NF-κB luciferase reporter).
  • In vivo models : Use rodent behavioral tests (e.g., forced swim test) for CNS activity, as seen with ethyl 4-amino-8-bromoquinoline-3-carboxylate derivatives .

Advanced Bioactivity

Q. Q: How does bromine substitution at position 8 influence structure-activity relationships (SAR)?

A: Bromine’s electron-withdrawing effect enhances electrophilic interactions with target proteins. For example, 8-bromo substitution in quinolines increases binding affinity to hydrophobic pockets in enzymes (e.g., PKA) compared to chloro analogs (e.g., 8-chloro derivatives). Compare bioactivity data from 8-bromo vs. 6-bromo isomers (e.g., 6-bromo-2-cyclopropylquinoline-4-carboxylic acid) to map SAR .

Physicochemical Properties

Q. Q: What strategies improve aqueous solubility of this compound?

A:

  • Salt formation : Use sodium or potassium salts to enhance solubility (pH-dependent ionization of carboxylic acid).
  • Co-solvents : Employ DMSO-water mixtures (<10% DMSO) for in vitro studies.
  • Prodrugs : Synthesize ester derivatives (e.g., ethyl esters) with higher lipophilicity, then hydrolyze in vivo .

Stability and Storage

Q. Q: How should this compound be stored to ensure long-term stability?

A: Store in airtight, light-resistant containers under inert gas (argon) at −20°C. Avoid moisture to prevent hydrolysis of the carboxylic acid group. Refer to safety guidelines for brominated aromatics, which recommend dry, ventilated storage away from oxidizers .

Data Contradictions

Q. Q: How to address conflicting bioactivity results across different studies?

A: Variability may stem from assay conditions (e.g., pH, serum proteins) or cell line specificity. For example, neferine analogs show divergent effects in neuronal vs. cancer cell models due to receptor expression differences. Replicate studies under standardized conditions and use orthogonal assays (e.g., SPR alongside cellular uptake assays) .

Safety and Handling

Q. Q: What personal protective equipment (PPE) is required for handling this compound?

A: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust. In case of skin contact, wash immediately with water (≥15 minutes) and consult medical help if irritation persists. Dispose of waste via approved hazardous chemical protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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8-Bromo-3-hydroxyquinoline-4-carboxylic acid
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8-Bromo-3-hydroxyquinoline-4-carboxylic acid

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